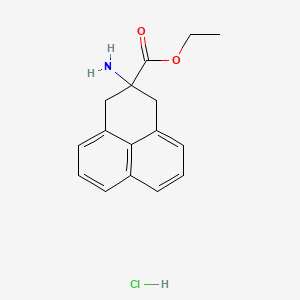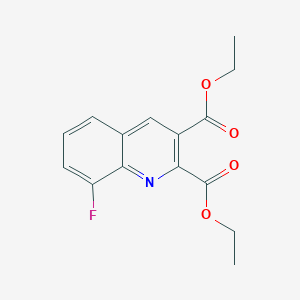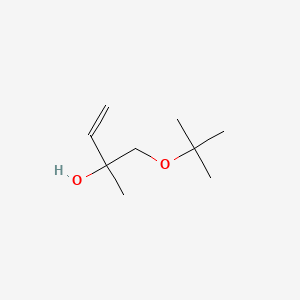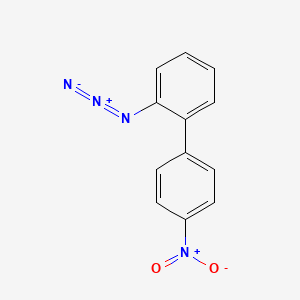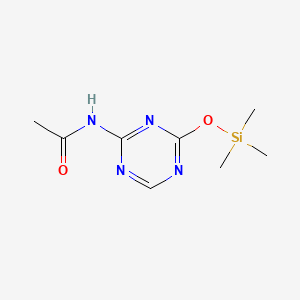
6'-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride involves multiple steps. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with diethylamine under specific conditions . The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6’-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
6’-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 6’-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6’-Chloro-2-(2-(diethylamino)ethylthio)-o-acetotoluidide hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of chloro, diethylamino, and thio groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
102489-56-5 |
|---|---|
Fórmula molecular |
C15H24Cl2N2OS |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
2-[2-(2-chloro-6-methylanilino)-2-oxoethyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H23ClN2OS.ClH/c1-4-18(5-2)9-10-20-11-14(19)17-15-12(3)7-6-8-13(15)16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H |
Clave InChI |
VQFYHMLNRWLVTD-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


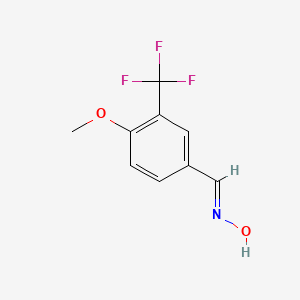

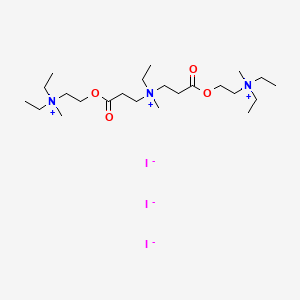
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
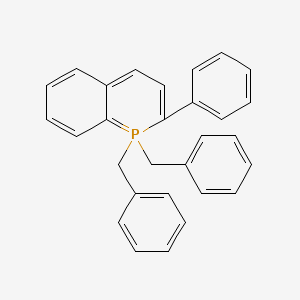
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)


